N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide
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Overview
Description
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzaldehyde with 3-(4-hydroxyphenyl)propan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the process may involve mechanochemical methods to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its anti-inflammatory properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 . These interactions can modulate various biological pathways and contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionitrile: Shares a similar hydroxyphenyl structure but differs in the nitrile group.
2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Contains similar hydroxy and phenyl groups but includes dichloro and nitro functionalities.
1-Propanone, 3-hydroxy-1-phenyl-: Similar in having a hydroxy and phenyl group but lacks the methoxy group.
Uniqueness
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide is unique due to its combination of hydroxy, methoxy, and amide functional groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
60142-61-2 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-22-16-8-4-13(5-9-16)17(21)18-14(11-19)10-12-2-6-15(20)7-3-12/h2-9,14,19-20H,10-11H2,1H3,(H,18,21) |
InChI Key |
AMCXQYLMTUAAEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)CO |
Origin of Product |
United States |
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